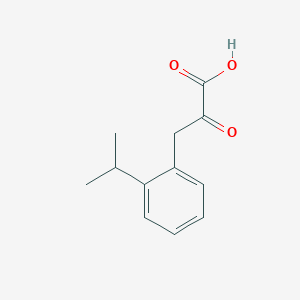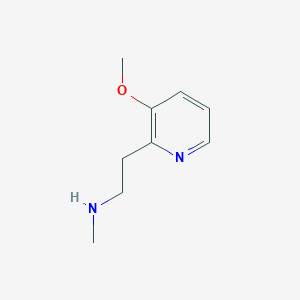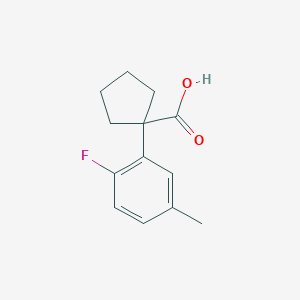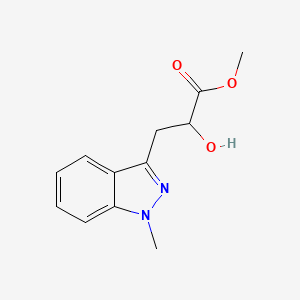
Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclizations, to efficiently form the indazole ring . The use of solvent-free conditions and environmentally friendly reagents is also explored to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to the modulation of biological processes, such as cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-hydroxyindole-3-carboxylate: Similar structure with a hydroxyl group on the indole ring.
Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate: Contains an amino group instead of a hydroxyl group.
MDMB-INACA: An indazole derivative used as a precursor in the synthesis of synthetic cannabinoids.
Uniqueness
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a methyl ester makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(1-methylindazol-3-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c1-14-10-6-4-3-5-8(10)9(13-14)7-11(15)12(16)17-2/h3-6,11,15H,7H2,1-2H3 |
InChI-Schlüssel |
PMLRQTLNPWKVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N1)CC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


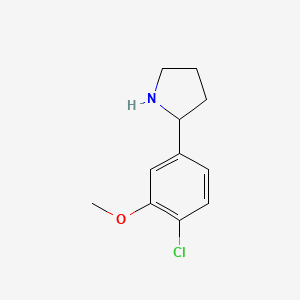
![Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)

![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)

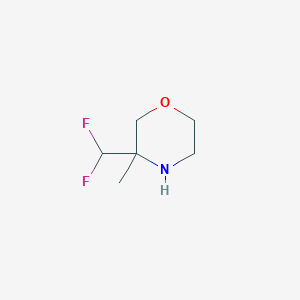
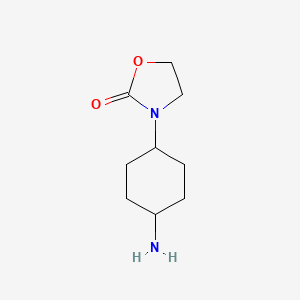
![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)
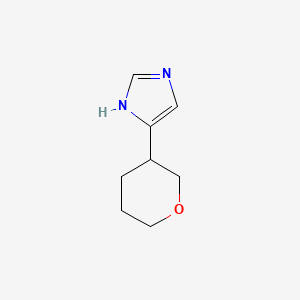
![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
